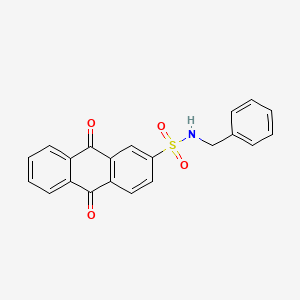

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound. It’s important to note that this compound possesses an N, O -bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide” was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The yield of this reaction was reported to be 94% .Aplicaciones Científicas De Investigación

Organic Synthesis

The compound possesses an N, O -bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This property makes it valuable in organic synthesis, particularly in the creation of complex organic molecules .

C-H Bond Functionalization

Functionalization of inert nonreactive C-H Bonds has emerged as a powerful strategy for expedient chemical bonds . The compound could potentially be used in this context, providing rapid access to desired products and synthetic targets .

Green Chemistry

The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis or step-economy . Therefore, the compound could potentially contribute to more environmentally friendly chemical processes .

Synthesis of Heterocycles

N-Aroylthioureas, which are structurally similar to the compound , hold significant promise for the synthesis of such heterocycles as imidazolidine-2-thiones, 2-aroyliminothiazolines, 1,2,4-triazoles, 1,3-thiazines, and indeno [1,2- d ]- [ 1, 3 ]thiazepines .

Biological Properties

2-Iminothiazolines, which can be synthesized from N-Aroylthioureas, are characterized by a wide range of biological properties . They are a structural fragment in muscarinic agonists, as well as antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-shistosomiasis compounds .

Insecticides and Plant Growth Regulators

Thiazoline derivatives, which can also be synthesized from N-Aroylthioureas, are used as insecticides and plant growth regulators .

Mecanismo De Acción

Target of Action

The primary targets of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide are d10 metal ions , such as Zinc (Zn II) and Cadmium (Cd II) ions . These ions play crucial roles in various biological processes, including enzymatic reactions, protein structure, and cellular signaling.

Mode of Action

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide interacts with its targets by exhibiting a significant fluorescence enhancement via a turn-on photoinduced electron transfer (PET) mechanism . This interaction results in a rapid and highly reproducible signal, allowing for the detection of trace levels of Zn II and Cd II ions .

Result of Action

The primary result of the action of N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is the detection of trace levels of Zn II and Cd II ions . This is achieved through a significant fluorescence enhancement, which provides a rapid and highly reproducible signal .

Propiedades

IUPAC Name |

N-benzyl-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO4S/c23-20-16-8-4-5-9-17(16)21(24)19-12-15(10-11-18(19)20)27(25,26)22-13-14-6-2-1-3-7-14/h1-12,22H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNGHDXPKYRBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(11E)-12-ethyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-4-(propan-2-yloxy)benzamide](/img/structure/B6501071.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B6501087.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6501093.png)

![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B6501098.png)

![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)

![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)

![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)

![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)

![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B6501135.png)

![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)

![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)